molecular formula C12H15N3 B2776603 1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine CAS No. 927986-58-1

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine

Cat. No.: B2776603
CAS No.: 927986-58-1
M. Wt: 201.273
InChI Key: HBGVXAOFVOEQFE-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine is a compound that features an imidazole ring substituted with a methyl group and a phenylethylamine moiety. Imidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, alkyl halides.

Major Products Formed

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its activity on certain receptors and enzymes.

    Industry: Used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine is unique due to its combination of an imidazole ring and a phenylethylamine moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to its individual components .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10/h2-8,11H,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGVXAOFVOEQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927986-58-1
Record name 1-(1-methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine
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